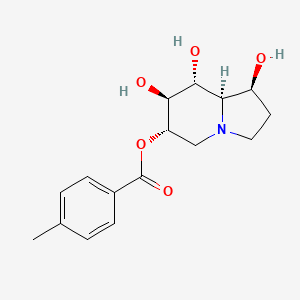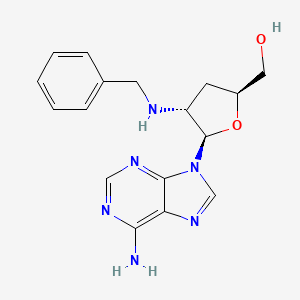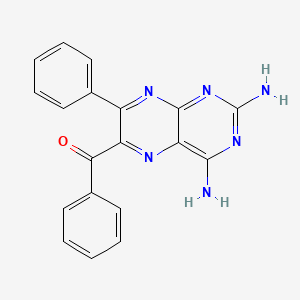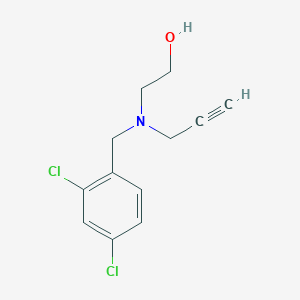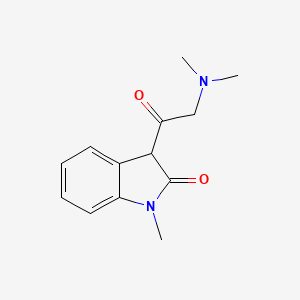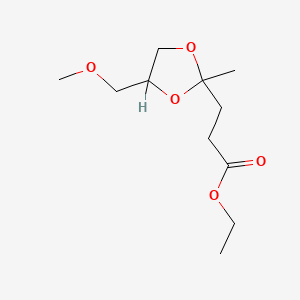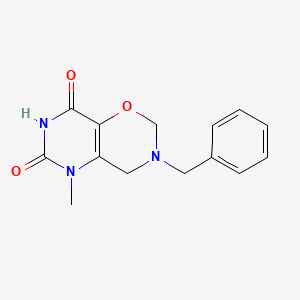![molecular formula C34H58N8 B12805411 9,10-Anthracenedimethanamine, N,N'-bis[3-[bis(3-aminopropyl)amino]propyl]- CAS No. 123623-03-0](/img/structure/B12805411.png)
9,10-Anthracenedimethanamine, N,N'-bis[3-[bis(3-aminopropyl)amino]propyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Anthracenedimethanamine, N,N’-bis[3-[bis(3-aminopropyl)amino]propyl]-: is a complex organic compound with the molecular formula C34H58N8 and a molecular weight of 578.8779 g/mol . This compound is characterized by its anthracene core, which is a polycyclic aromatic hydrocarbon, and multiple amine groups that provide it with unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedimethanamine, N,N’-bis[3-[bis(3-aminopropyl)amino]propyl]- typically involves the following steps:
Starting Materials: The synthesis begins with anthracene, which undergoes a series of functionalization reactions to introduce methanamine groups at the 9 and 10 positions.
Amine Functionalization:
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar steps as the laboratory synthesis, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
9,10-Anthracenedimethanamine, N,N’-bis[3-[bis(3-aminopropyl)amino]propyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthracene core to dihydroanthracene derivatives.
Substitution: The amine groups can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various N-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
9,10-Anthracenedimethanamine, N,N’-bis[3-[bis(3-aminopropyl)amino]propyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as an anticancer agent.
Industry: Utilized in the development of advanced materials and dyes.
Wirkmechanismus
The mechanism of action of 9,10-Anthracenedimethanamine, N,N’-bis[3-[bis(3-aminopropyl)amino]propyl]- involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with DNA, proteins, and enzymes, potentially leading to therapeutic effects.
Pathways Involved: It may modulate signaling pathways involved in cell proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Anthracenedimethanamine: Lacks the bis(3-aminopropyl)amino groups.
Anthracene: The parent compound without any functionalization.
Bis(3-aminopropyl)amine: Contains the amine groups but lacks the anthracene core.
Uniqueness
9,10-Anthracenedimethanamine, N,N’-bis[3-[bis(3-aminopropyl)amino]propyl]- is unique due to its combination of an anthracene core and multiple amine groups, which confer distinct chemical reactivity and potential biological activity .
Eigenschaften
CAS-Nummer |
123623-03-0 |
|---|---|
Molekularformel |
C34H58N8 |
Molekulargewicht |
578.9 g/mol |
IUPAC-Name |
N'-(3-aminopropyl)-N'-[3-[[10-[[3-[bis(3-aminopropyl)amino]propylamino]methyl]anthracen-9-yl]methylamino]propyl]propane-1,3-diamine |
InChI |
InChI=1S/C34H58N8/c35-15-5-21-41(22-6-16-36)25-9-19-39-27-33-29-11-1-2-12-30(29)34(32-14-4-3-13-31(32)33)28-40-20-10-26-42(23-7-17-37)24-8-18-38/h1-4,11-14,39-40H,5-10,15-28,35-38H2 |
InChI-Schlüssel |
BOEKXSBACLDMJQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2CNCCCN(CCCN)CCCN)CNCCCN(CCCN)CCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



